molecular formula C14H24N7O7P B15214847 8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 62209-05-6

8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B15214847
CAS No.: 62209-05-6
M. Wt: 433.36 g/mol
InChI Key: NGKHZTKYHKECLN-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate) is a modified nucleoside derivative designed for advanced biochemical and pharmacological research. As a functionalized adenosine monophosphate (AMP) analog, its core research value lies in the primary amino group attached via a butyl linker at the 8-position of the adenine base . This free amino group serves as a reactive handle for conjugation, enabling researchers to link this molecule to other entities such as fluorophores, biotin, proteins, or solid supports for use in assay development, probe synthesis, and receptor targeting studies . Adenosine itself is a fundamental endogenous purine nucleoside, one of the building blocks of RNA, and its derivatives are critical for processes including energy transfer (as in ATP, ADP, and AMP) and cellular signal transduction (e.g., cyclic AMP) . The structural modifications on this compound are likely to influence its binding affinity and specificity towards various adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide array of physiological functions such as the regulation of heart rate, coronary blood flow, and immune responses . Researchers can utilize this nucleotide to investigate nucleotide-protein interactions, enzyme kinetics, and the role of purinergic signaling in various disease models. For laboratory use, this product is provided as a solution in water and should be stored at -20°C . This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

62209-05-6

Molecular Formula

C14H24N7O7P

Molecular Weight

433.36 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H24N7O7P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-10(23)9(22)7(28-13)5-27-29(24,25)26/h6-7,9-10,13,22-23H,1-5,15H2,(H,17,20)(H2,16,18,19)(H2,24,25,26)/t7-,9-,10-,13-/m1/s1

InChI Key

NGKHZTKYHKECLN-QYVSTXNMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: The 4-aminobutylamino group in the target compound introduces a flexible, positively charged side chain, contrasting with the hydrophobic phenyl (8-Ph-AMP) or electronegative bromo (8-Br-AMP) groups. This charge may enhance binding to anion-binding pockets, such as those in kinase active sites .
  • Phosphate State: Unlike MABA-ADP (a diphosphate), the monophosphate group in the target compound limits its role in energy-transfer reactions but retains compatibility with AMP-activated pathways .
  • Synthesis: Most analogs derive from 8-Br-AMP via cross-coupling (e.g., Suzuki for 8-Ph-AMP) or alkylation (e.g., 4-aminobutylamine addition) .
Receptor and Enzyme Interactions
  • 8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate): The primary amine may mimic lysine or arginine residues, enabling competitive inhibition in phosphate-binding enzymes (e.g., kinases or phosphatases) .
  • 8-Br-AMP: The bromo group sterically hinders base stacking, reducing binding to RNA or DNA polymerases but increasing specificity for certain adenosine receptors .
  • 8-Ph-AMP : The bulky phenyl group enhances hydrophobic interactions, making it useful for studying ATP-binding cassette (ABC) transporters or G-protein-coupled receptors (GPCRs) .
  • MABA-ADP : As a fluorescent diphosphate, it is used in Förster resonance energy transfer (FRET) assays to study myosin or kinase conformational changes .

Pharmacokinetic and Stability Considerations

  • In contrast, 8-Ph-AMP’s hydrophobicity may limit cellular uptake .
  • Enzymatic Stability : Primary amines are susceptible to deamination, but the 8-position may protect the substituent from metabolic degradation .

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